

Technical Guide: Selectivity Profiling of R715 TFA Against a Panel of GPCRs

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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

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Executive Summary

In the investigation of the Kallikrein-Kinin System (KKS), distinguishing between the constitutive Bradykinin B2 receptor (B2R) and the inducible Bradykinin B1 receptor (B1R) is critical. R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH • xCF3COOH) serves as a potent, metabolically stable, and highly selective B1R antagonist.[1]

This guide details the selectivity profiling of R715, contrasting it with the B2R standard (HOE 140/Icatibant). It provides experimental evidence confirming R715's lack of affinity for B2R and outlines the protocols required to validate this selectivity in a drug discovery setting.

Compound Profile & Chemical Logic

R715 is a second-generation peptide antagonist. Unlike first-generation antagonists (e.g., [Leu8]des-Arg9-BK), R715 incorporates non-natural amino acids (D-Nal) and N-terminal acetylation to resist enzymatic degradation by aminopeptidases and Angiotensin Converting Enzyme (ACE).

- Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH

- Formulation (TFA Salt): The Trifluoroacetic acid (TFA) salt form is utilized to maximize solubility in aqueous buffers and stability during lyophilization.
 - Application Note: When calculating molarity for Ki determination, you must account for the molecular weight of the counter-ions. The net peptide content is typically 70-80% of the gross weight.

Comparative Selectivity Analysis

The primary challenge in Kinin research is cross-reactivity. The following data summarizes the selectivity profile of R715 against the relevant GPCR panel.

The Kinin Receptor Panel (B1R vs. B2R)

The defining characteristic of R715 is its ability to block B1R-mediated calcium mobilization without affecting B2R.

Table 1: Comparative Potency and Affinity (Human Receptors)

Compound	Target	Function	pA2 / pKi (Affinity)	Selectivity Ratio (B1:B2)
R715 TFA	B1R	Antagonist	8.49 ± 0.12	> 10,000-fold
R715 TFA	B2R	Inactive	< 5.0 (No binding)	N/A
HOE 140	B2R	Antagonist	9.04 ± 0.10	1:10,000 (B2 Selective)
Des-Arg10-Kallidin	B1R	Agonist	8.80 (EC50)	B1 Selective
Bradykinin	B2R	Agonist	9.10 (EC50)	B2 Selective

Data Source: Synthesized from Gobeil et al. and Regoli et al. (See References).

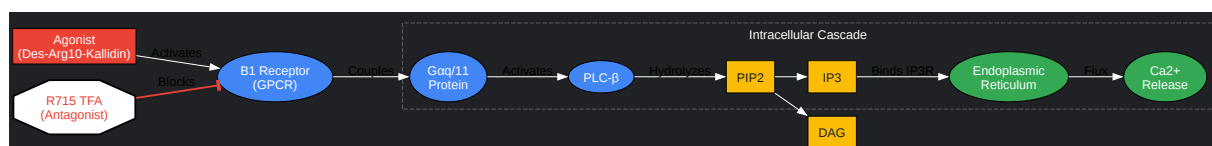
Functional Reversal (The "Litmus Test")

To validate R715 in a functional assay, one must demonstrate that it blocks the specific agonist for B1R but fails to block the agonist for B2R.

- Scenario A (B1R Confirmation): Cells treated with Des-Arg10-Kallidin (B1 agonist) show a calcium spike. Pre-treatment with R715 abolishes this spike.
- Scenario B (B2R Exclusion): Cells treated with Bradykinin (B2 agonist) show a calcium spike. Pre-treatment with R715 has no effect on this spike.

Signaling Pathway Visualization

Understanding the mechanism is prerequisite to designing the assay. Both B1R and B2R are Gq-coupled GPCRs. R715 acts by sterically preventing the conformational change required for Gq protein recruitment at the B1R.



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Figure 1: The Gq-coupled signaling cascade of the B1 Receptor. R715 acts as a competitive antagonist, preventing the initial activation step and subsequent Calcium mobilization.

Experimental Protocols

To replicate the selectivity profile, use the following self-validating protocols.

Protocol A: Functional Calcium Mobilization (FLIPR/FlexStation)

Purpose: To determine IC50 of R715 against B1R and confirm inactivity at B2R.

Reagents:

- Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Essential: BSA prevents peptide adsorption to plastic).
- Dye: Fluo-4 AM or Calcium-6.
- Cell Lines: HEK293 stably expressing human B1R (inducible) or B2R (constitutive).

Workflow:

- Seeding: Plate cells in 384-well black/clear plates (15,000 cells/well) 24h prior.
- Dye Loading: Incubate with Calcium-6 dye for 60 min at 37°C.
- Antagonist Pre-incubation (Critical Step):
 - Add R715 TFA (concentration range: 1 nM to 10 µM).
 - Incubate for 20 minutes to allow equilibrium binding.
- Agonist Injection:
 - Inject EC80 concentration of Des-Arg10-Kallidin (for B1R wells).
 - Inject EC80 concentration of Bradykinin (for B2R wells).
- Read: Measure RFU (Relative Fluorescence Units) kinetics for 120 seconds.

Validation Criteria:

- B1R Plate: R715 must show dose-dependent inhibition (IC50 ~ 1-10 nM).
- B2R Plate: R715 must show flat line (no inhibition) up to 10 µM.

Protocol B: Radioligand Binding (Competition)

Purpose: To determine physical affinity (K_i) independent of signaling efficacy.

Reagents:

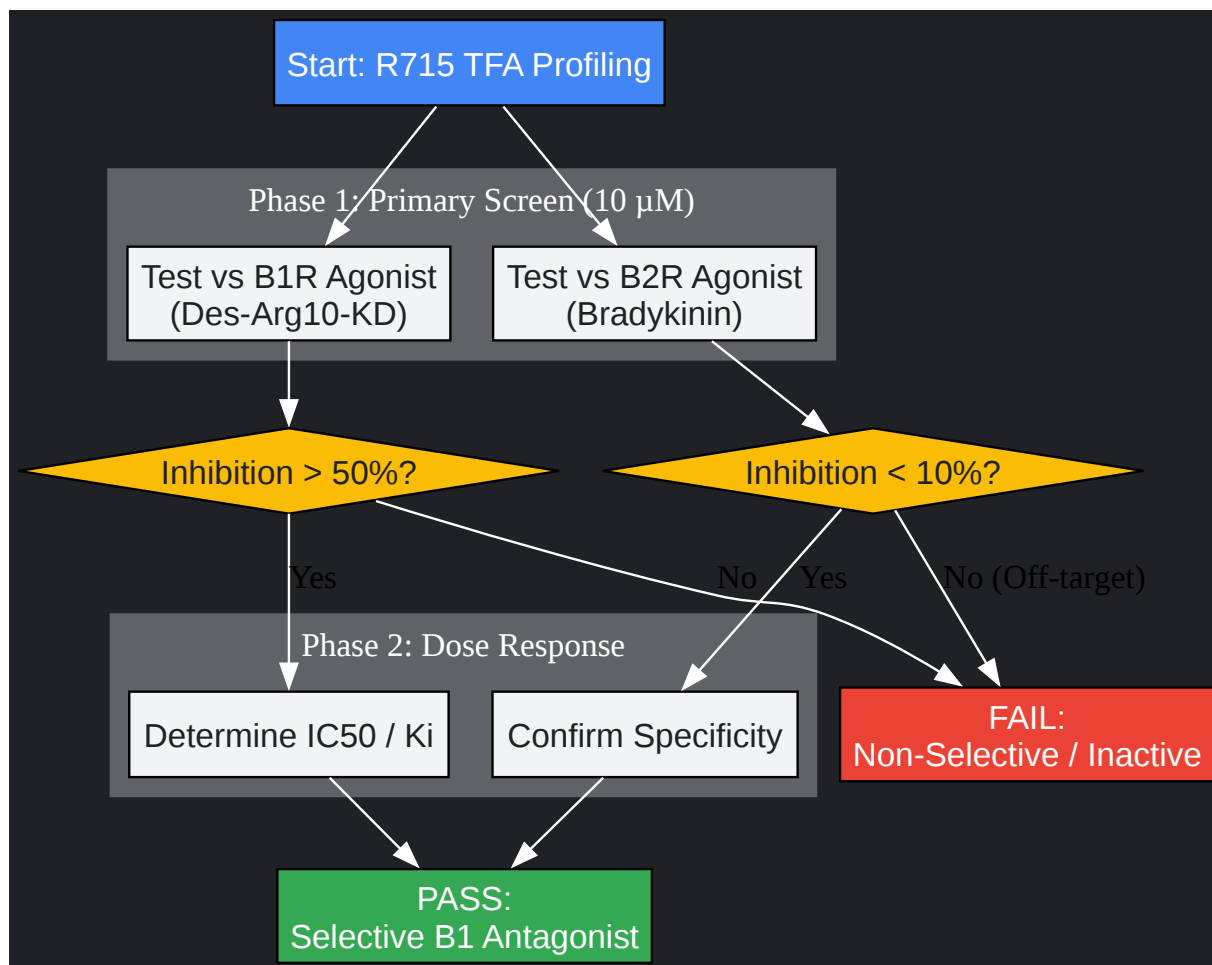
- Radioligand: [3H]-Des-Arg10-Kallidin (for B1R).
- Non-specific control: 10 μ M unlabeled Kallidin.

Workflow:

- Membrane Prep: Harvest membranes from B1R-expressing cells.
- Incubation: Mix Membranes + [3H]-Ligand (0.5 nM) + R715 TFA (varying conc).
- Equilibrium: Incubate 90 min at 25°C.
- Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce background).
- Count: Liquid scintillation counting.

Screening Workflow Diagram

This flowchart illustrates the logical progression for validating R715 selectivity in a new experimental setup.



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Figure 2: Decision tree for validating R715 selectivity. A "Pass" requires high potency at B1R and negligible activity at B2R.

References

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Sources

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